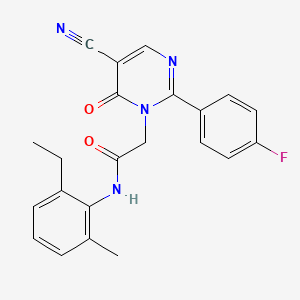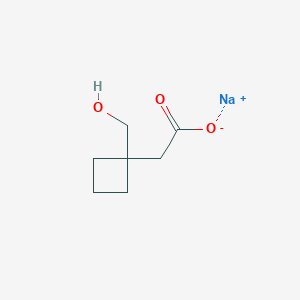
Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate: is an organic compound with the molecular formula C7H11NaO3. It is a sodium salt derived from the corresponding carboxylic acid. This compound is characterized by a cyclobutyl ring substituted with a hydroxymethyl group and an acetate group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate typically involves the reaction of 2-(1-(hydroxymethyl)cyclobutyl)acetic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-(1-(carboxymethyl)cyclobutyl)acetic acid.
Reduction: 2-(1-(hydroxymethyl)cyclobutyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of cyclobutyl-containing compounds on cellular processes. It is also used in the development of new pharmaceuticals.
Medicine: The compound has potential applications in the development of drugs targeting specific molecular pathways. Its unique structure allows for the design of molecules with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.
Wirkmechanismus
The mechanism of action of Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the cyclobutyl ring provides structural rigidity. This combination allows the compound to modulate the activity of enzymes and receptors involved in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-(1-(hydroxymethyl)cyclopropyl)acetate
- Sodium 2-(1-(hydroxymethyl)cyclopentyl)acetate
- Sodium 2-(1-(hydroxymethyl)cyclohexyl)acetate
Comparison: Sodium 2-(1-(hydroxymethyl)cyclobutyl)acetate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. Compared to its cyclopropyl and cyclopentyl analogs, the cyclobutyl ring offers a balance between ring strain and stability, making it a versatile intermediate in organic synthesis. The cyclohexyl analog, while more stable, lacks the same level of reactivity due to reduced ring strain.
Eigenschaften
IUPAC Name |
sodium;2-[1-(hydroxymethyl)cyclobutyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3.Na/c8-5-7(2-1-3-7)4-6(9)10;/h8H,1-5H2,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRCUSHASUSBHM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)[O-])CO.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
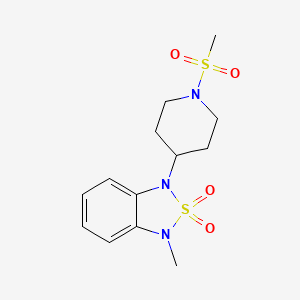
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2478506.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2478507.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2478511.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2478513.png)
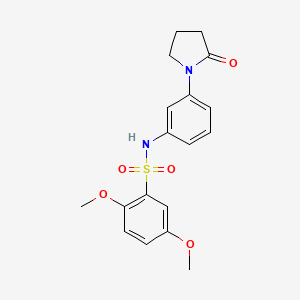
![2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B2478515.png)
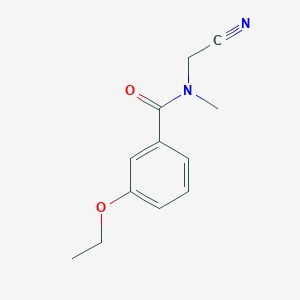

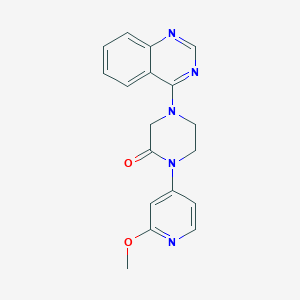
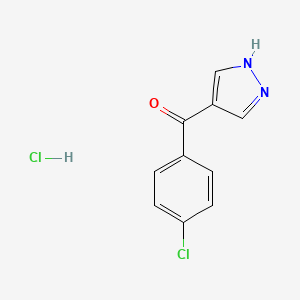
![1-(3-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2478526.png)
